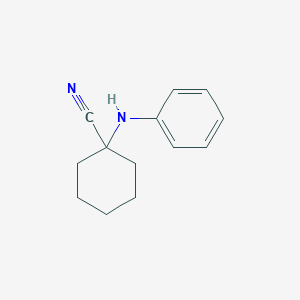![molecular formula C10H16N2O4S2 B183771 N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide CAS No. 65749-31-7](/img/structure/B183771.png)
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide, also known as ESE-15, is a chemical compound that has been widely studied for its potential therapeutic applications. ESE-15 belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide in lab experiments is its high potency and specificity. The compound has been shown to have a strong inhibitory effect on cancer cell growth and proliferation. However, one limitation of using N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide is its relatively low solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide. One area of interest is the development of more effective delivery methods for the compound. Another potential direction is the investigation of the compound's effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide and its potential therapeutic applications.
Synthesis Methods
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide can be synthesized by reacting 4-aminobenzenesulfonamide with ethyl chloroacetate in the presence of triethylamine. The resulting product is then reacted with sodium ethoxide to obtain N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide.
Scientific Research Applications
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
CAS RN |
65749-31-7 |
|---|---|
Molecular Formula |
C10H16N2O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-17(13,14)11-9-5-7-10(8-6-9)12-18(15,16)4-2/h5-8,11-12H,3-4H2,1-2H3 |
InChI Key |
RUTXKZKEHVCGMP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC |
Other CAS RN |
65749-31-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



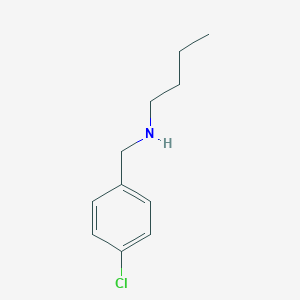
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
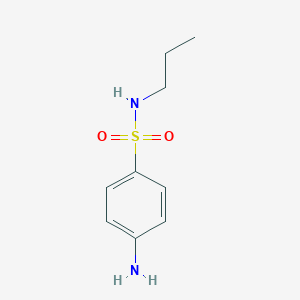
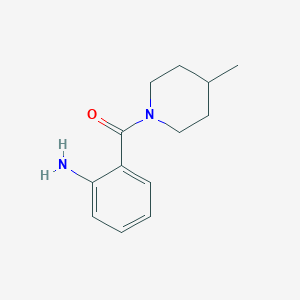
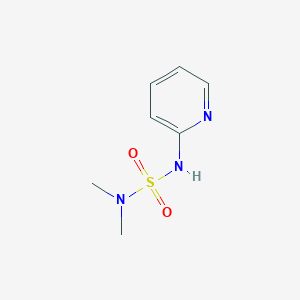
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
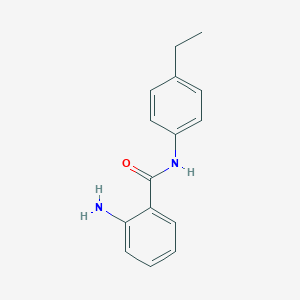
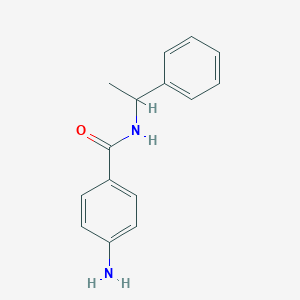
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
